N,1-dibutyl-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide N,1-dibutyl-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide
Brand Name: Vulcanchem
CAS No.: 379253-58-4
VCID: VC11653039
InChI: InChI=1S/C15H23N3O2S2/c1-3-5-9-16-22(19,20)12-7-8-14-13(11-12)17-15(21)18(14)10-6-4-2/h7-8,11,16H,3-6,9-10H2,1-2H3,(H,17,21)
SMILES: CCCCNS(=O)(=O)C1=CC2=C(C=C1)N(C(=S)N2)CCCC
Molecular Formula: C15H23N3O2S2
Molecular Weight: 341.5 g/mol

N,1-dibutyl-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide

CAS No.: 379253-58-4

Cat. No.: VC11653039

Molecular Formula: C15H23N3O2S2

Molecular Weight: 341.5 g/mol

* For research use only. Not for human or veterinary use.

N,1-dibutyl-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide - 379253-58-4

Specification

CAS No. 379253-58-4
Molecular Formula C15H23N3O2S2
Molecular Weight 341.5 g/mol
IUPAC Name N,1-dibutyl-2-sulfanylidene-3H-benzimidazole-5-sulfonamide
Standard InChI InChI=1S/C15H23N3O2S2/c1-3-5-9-16-22(19,20)12-7-8-14-13(11-12)17-15(21)18(14)10-6-4-2/h7-8,11,16H,3-6,9-10H2,1-2H3,(H,17,21)
Standard InChI Key ISGSJAPROVVUKZ-UHFFFAOYSA-N
SMILES CCCCNS(=O)(=O)C1=CC2=C(C=C1)N(C(=S)N2)CCCC
Canonical SMILES CCCCNS(=O)(=O)C1=CC2=C(C=C1)N(C(=S)N2)CCCC

Introduction

Chemical Identification and Structural Features

Molecular Architecture

N,1-Dibutyl-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide features a benzodiazole scaffold (a fused bicyclic system comprising benzene and diazole rings) substituted at positions 1, 2, and 5. The 1-position is occupied by a butyl group, while the 5-position bears a sulfonamide moiety (-SO2_2NH2_2). A sulfanyl (-SH) group is attached at the 2-position, introducing potential thiol-mediated reactivity .

Table 1: Key Chemical Descriptors

PropertyValue
Molecular FormulaC15_{15}H23_{23}N3_3O2_2S2_2
Molecular Weight341.5 g/mol
IUPAC Name1-butyl-2-sulfanyl-N-(butyl)-1H-1,3-benzodiazole-5-sulfonamide
SMILESCCCCN1C2=C(C=C(C=C2)S(=O)(=O)NCCCC)NC1=S
Topological Polar Surface Area121 Ų

The structural similarity to PubChem CID 3256966 (1-butyl-N,N-diethyl-2-sulfanyl-1H,3-benzodiazole-5-sulfonamide) suggests comparable physicochemical properties, including moderate hydrophobicity and hydrogen-bonding capacity .

Synthesis and Characterization

Synthetic Pathways

The synthesis of N,1-dibutyl-2-sulfanyl-1H,1,3-benzodiazole-5-sulfonamide likely involves sequential functionalization of a benzodiazole precursor. A plausible route, inferred from analogous procedures , proceeds as follows:

  • Core Formation: Condensation of o-phenylenediamine with a sulfonic acid derivative to construct the benzodiazole ring.

  • N-Alkylation: Introduction of the butyl group at the 1-position via alkylation with 1-bromobutane.

  • Sulfonylation: Reaction with butanesulfonyl chloride to install the sulfonamide group at the 5-position.

  • Thiolation: Oxidation or substitution to introduce the sulfanyl group at the 2-position.

Key Reaction Conditions

  • Solvents: Dimethylformamide (DMF) or dioxane for polar aprotic conditions .

  • Catalysts: Potassium hydroxide or sodium ethoxide to facilitate deprotonation and nucleophilic substitution .

  • Purification: Column chromatography or recrystallization from ethyl acetate/petroleum ether mixtures .

Spectroscopic Characterization

Data from structurally related compounds provide benchmarks for expected spectral features:

Table 2: Predicted Spectroscopic Data

TechniqueKey Signals
1H NMR- δ 0.8–1.6 (m, 8H, butyl CH2_2)
- δ 2.8–3.2 (m, 4H, NCH2_2)
- δ 7.2–8.1 (m, 3H, aromatic H)
13C NMR- 13–25 ppm (butyl carbons)
- 115–140 ppm (aromatic carbons)
- 165 ppm (C=S)
IR- 3420 cm1^{-1} (N-H stretch)
- 1350, 1160 cm1^{-1} (S=O asymmetric/symmetric stretches)

Elemental analysis would confirm stoichiometry with <1% deviation for C, H, N, and S .

Applications and Industrial Relevance

Pharmaceutical Development

The compound’s sulfonamide moiety positions it as a candidate for:

  • Antimicrobial Agents: Targeting folate biosynthesis in pathogens .

  • Anticancer Therapeutics: Carbonic anhydrase IX/XII inhibition in hypoxic tumors .

  • Antiviral Drugs: NNRTI-like activity against HIV-1 .

Material Science

Sulfonamide-functionalized benzodiazoles could serve as:

  • Corrosion Inhibitors: Thiol groups adsorb onto metal surfaces, preventing oxidation .

  • Polymer Additives: Enhancing thermal stability through sulfur-mediated crosslinking .

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